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Compound of Interest

Compound Name: Triammonium

Cat. No.: B15348185

An In-depth Technical Guide on the Crystal Structure Analysis of Triammonium Citrate
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure analysis of
triammonium citrate, ((NH4)3CeHs0O>). It consolidates crystallographic data, details
experimental methodologies, and presents logical workflows for structure determination. The
information is intended to serve as a valuable resource for researchers and professionals in the
fields of crystallography, materials science, and pharmaceutical development.

Crystallographic Data

The crystal structure of triammonium citrate has been determined through single-crystal and
powder X-ray diffraction techniques. The compound crystallizes in the orthorhombic space
group P212121[1]. The crystallographic data are summarized in the tables below.

Table 1: Unit Cell Parameters for Triammonium Citrate[1]

'(I':;nperature a (A) b (A) c (A) Volume (A?)
200 10.775(6) 14.715(7) 6.165(2) 977.5
300 10.826(3) 14.803(4) 6.187(1) 990.7

Table 2: Crystal Data and Structure Refinement Details
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Parameter Value
Crystal system Orthorhombic
Space group P212121

z 4

Radiation MoKa

Data collection temperature 200 K, 300 K

Note: Detailed atomic coordinates, bond lengths, and angles are available in the
Crystallographic Information File (CIF) provided as supplementary material to the publication by
Wheatley and Kaduk (2018) in the journal Powder Diffraction.[1]

Molecular Structure and Hydrogen Bonding

The crystal structure of triammonium citrate is characterized by an extensive network of
hydrogen bonds. The citrate anion and the three ammonium cations are linked through N-H---O
interactions. The hydroxyl group of the citrate molecule also participates in hydrogen bonding
with a terminal carboxylate group[1]. These interactions are crucial in stabilizing the crystal
lattice.

Experimental Protocols
Crystal Growth

Single crystals of triammonium citrate can be grown from a saturated aqueous solution by the
slow evaporation method at room temperature. High-purity triammonium citrate salt is
dissolved in deionized water to create a saturated solution. This solution is then left undisturbed
in a controlled environment to allow for the gradual evaporation of the solvent, leading to the
formation of well-defined single crystals over time.

X-ray Diffraction Analysis

A suitable single crystal of triammonium citrate is mounted on a goniometer head of a
diffractometer. Data collection is typically performed at low temperatures (e.g., 200 K) to
minimize thermal vibrations and obtain higher quality data. The crystal is irradiated with
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monochromatic X-rays (e.g., MoKa radiation, A = 0.71073 A), and the diffraction pattern is
recorded on a detector. The collected data are then processed to determine the unit cell
parameters, space group, and the three-dimensional arrangement of atoms in the crystal.

For powder X-ray diffraction (PXRD) analysis, a polycrystalline sample of triammonium citrate
is finely ground to ensure random orientation of the crystallites. The powder is then packed into
a sample holder and analyzed using a powder diffractometer. The instrument is typically
operated in a Bragg-Brentano geometry with CuKa radiation. The diffraction pattern, a plot of
intensity versus the diffraction angle (26), is recorded. This pattern serves as a fingerprint of the
crystalline phase and can be used for phase identification and Rietveld refinement to obtain

accurate lattice parameters.

Visualizations
Experimental Workflow for Crystal Structure
Determination

The following diagram illustrates the typical workflow for determining the crystal structure of
triammonium citrate.
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Experimental workflow for triammonium citrate crystal structure determination.
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Historical Context of Triammonium Citrate Structure
Determination

The determination of the correct crystal structure of triammonium citrate has a notable history
involving an initial misidentification, which was later corrected.

Early Study

Venkateshwarlu et al. (1993)
Reported ‘Triammonium Citrate' Structure

Cited and Re-evaluated by

Re-investigation

Y
Kaduk et al. (2018)
Re-examined Ammonium Citrates

Revealed Determined

Correction

Initial structure |dent|f|ed as Authentlc Triammonium Citrate
Diammonium Hydrogen Citrate Structure Determined

Click to download full resolution via product page

Correction of the triammonium citrate crystal structure.

Conclusion

The crystal structure of triammonium citrate has been unambiguously determined to be
orthorhombic with the space group P212121. The structure is stabilized by a comprehensive
network of N-H---O hydrogen bonds. This technical guide provides the essential
crystallographic data and experimental protocols for the analysis of this compound. The
provided workflows offer a clear overview of the process of structure determination and the
historical context of this particular crystal structure. For researchers in drug development, a
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thorough understanding of the solid-state structure of citrate salts is critical for formulation,
stability, and bioavailability studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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